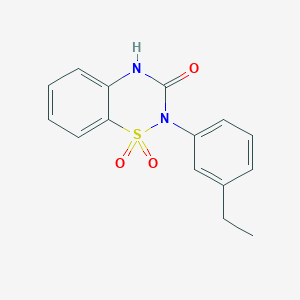

![molecular formula C5H4N4O B6419957 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 56976-88-6](/img/structure/B6419957.png)

4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a chemical compound with the molecular formula C5H4N4O . It is a powder at room temperature . The IUPAC name for this compound is pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4N4O/c10-5-4-1-2-7-9(4)3-6-8-5/h1-3H,(H,8,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 136.11 . The compound has a melting point of 265-267°C .Applications De Recherche Scientifique

Synthesis and Biological Activity

Heterocyclic Diazonium Salts Application : The synthesis of pyrazolo[3,4-d][1,2,3]triazin-4-ones has been achieved through the application of heterocyclic diazonium salts. This method has been utilized due to the structural analogy of these compounds with purines, which are known to exhibit a wide range of biological activities (Colomer & Moyano, 2011).

Herbicide Development : Pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives have been synthesized and evaluated as potential herbicides. These compounds have shown significant herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity, indicating their potential use in agricultural applications (Li et al., 2008).

Heterocyclic Synthesis Utilizing Pyrazoles : Research has also focused on using pyrazoles as building blocks for synthesizing various heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-d][1,2,3]triazine derivatives. These studies aim to explore the chemical properties and potential applications of these compounds in various fields (Harb, Abbas, & Mostafa, 2005).

Anticancer Agent Exploration : The development of new fused 1,2,4-triazines bearing thiophene moieties has been reported, where compounds were synthesized and screened for their anticancer activities. Some of these compounds exhibited cytotoxic effects against different cancer cell lines, suggesting their potential as anticancer agents (Saad, Youssef, & Mosselhi, 2011).

Tautomerism and Molecular Structure Analysis : Studies on the valence tautomerism of pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines have been conducted to understand their molecular and crystal structures better. These compounds have shown potential anticancer activity and exhibit interesting tautomeric equilibrium, which has implications for their reactivity and biological activity (Mojzych et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, also known as 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one, has been identified to interact with several targets. One of the primary targets of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells .

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition is achieved through the formation of hydrogen bonds with key amino acids in the active site of CDK2 . The inhibition of CDK2 leads to a disruption in cell cycle progression, effectively halting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle leads to the arrest of cell division and the induction of apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s ability to inhibit cdk2 suggests that it can penetrate cell membranes to reach its intracellular target

Result of Action

The result of the action of Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This makes the compound a potential candidate for the development of new anticancer drugs .

Action Environment

The action of Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to cross cell membranes and reach its target . Additionally, the presence of other substances in the environment, such as proteins or lipids, can potentially interact with the compound and affect its activity .

Analyse Biochimique

Biochemical Properties

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The nature of these interactions involves the formation of hydrogen bonds with key residues in the enzyme’s active site .

Cellular Effects

In cellular studies, Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has demonstrated significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exerts its effects through binding interactions with biomolecules and inhibition of enzymes. For example, it has been found to inhibit CDK2, thereby affecting cell cycle progression .

Metabolic Pathways

Given its interaction with CDK2, it may be involved in pathways related to cell cycle regulation .

Subcellular Localization

Given its interaction with CDK2, it may be localized to regions of the cell where this enzyme is active .

Propriétés

IUPAC Name |

5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-4-1-2-7-9(4)3-6-8-5/h1-3H,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQDPICNDWFEBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=O)NN=CN2N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56976-88-6 |

Source

|

| Record name | 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

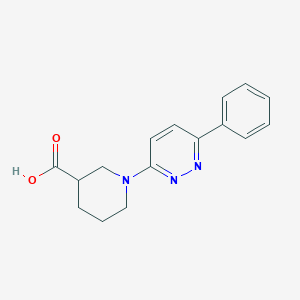

![13-[4-(2-phenylethyl)piperazin-1-yl]-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6419875.png)

![7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6419895.png)

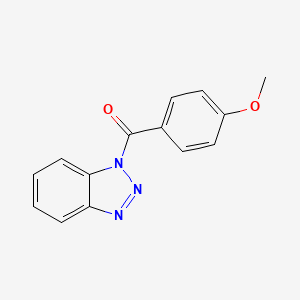

![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6419912.png)

![1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one](/img/structure/B6419920.png)

![2-{[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B6419928.png)

![3-(2-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B6419934.png)

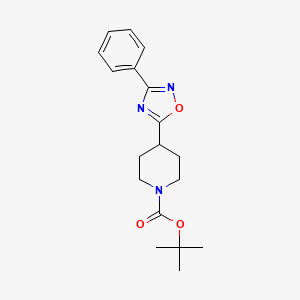

![tert-butyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6419966.png)

![3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6419985.png)